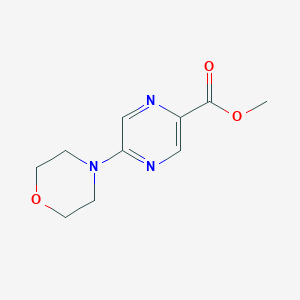

5-iodo-6-methyl-1H-indazole

Overview

Description

5-Iodo-6-methyl-1H-indazole is a chemical compound with the CAS number 1034154-15-8 . It is used for research and development purposes . It is an intermediate used to synthesize inhibitors of Chk1 .

Synthesis Analysis

The synthesis of 1H- and 2H-indazoles, including 5-iodo-6-methyl-1H-indazole, involves strategies such as transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A Cu (OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .Molecular Structure Analysis

The molecular structure of 5-iodo-6-methyl-1H-indazole is based on the indazole core, which is a bicyclic compound consisting of the fusion of benzene and pyrazole . The 5-iodo-6-methyl-1H-indazole has additional iodine and methyl groups attached to the indazole core .Chemical Reactions Analysis

The chemical reactions involving 5-iodo-6-methyl-1H-indazole include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds . A Cu (OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .Physical And Chemical Properties Analysis

5-Iodo-6-methyl-1H-indazole is a light yellow to brown powder or crystal . The CAS number is 1034154-15-8 .Scientific Research Applications

Medicinal Chemistry and Drug Development

Indazoles, including 5-iodo-6-methyl-1H-indazole, exhibit promising medicinal properties. Researchers have explored their use as:

- Anticancer Agents : Indazoles have been investigated for their potential as cancer therapeutics. For instance, novel 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives were evaluated as tyrosine kinase fibroblast growth factor receptor (FGFR) inhibitors .

Phosphoinositide 3-Kinase (PI3K) Inhibition

Indazoles, including 5-iodo-6-methyl-1H-indazole, can selectively inhibit phosphoinositide 3-kinase δ (PI3Kδ). This property is relevant for treating respiratory diseases .

Synthetic Chemistry and Transition Metal-Catalyzed Reactions

Researchers have developed synthetic strategies for indazoles, including transition metal-catalyzed reactions. For example:

- A Cu(OAc)₂-catalyzed synthesis of 1H-indazoles via N–N bond formation using oxygen as the terminal oxidant has been reported. This method provides a wide variety of 1H-indazoles in good to excellent yields .

Biological Activity and Enzyme Inhibition

Indazole-containing compounds have been investigated for their biological activity. Notably:

Mechanism of Action

Target of Action

5-Iodo-6-methyl-1H-indazole is an indazole derivative . Indazole-containing heterocyclic compounds have a wide variety of medicinal applications, including as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Mode of Action

Indazole derivatives are known to interact with their targets in various ways, depending on the specific derivative and target . For instance, some indazoles inhibit the activity of certain enzymes, while others may bind to specific receptors or other proteins, altering their function .

Biochemical Pathways

Indazole derivatives are known to interact with various biochemical pathways, depending on their specific targets . For example, indazoles that inhibit phosphoinositide 3-kinase δ would affect the PI3K/AKT/mTOR pathway, which is involved in cell growth, proliferation, and survival .

Result of Action

For example, if the compound inhibits an enzyme involved in cell proliferation, it could potentially have anticancer effects .

Safety and Hazards

5-Iodo-6-methyl-1H-indazole is for R&D use only and not for medicinal, household, or other use . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for 5-iodo-6-methyl-1H-indazole are not mentioned in the search results, indazole derivatives have been designed, synthesized, and evaluated for bioactivities . One of them, compound N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, exhibited potent anti-proliferative activity and suppressed the IDO1 protein expression . This compound could be promising for further development as a potential anticancer agent .

properties

IUPAC Name |

5-iodo-6-methyl-1H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IN2/c1-5-2-8-6(3-7(5)9)4-10-11-8/h2-4H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJGCOYCORNCDRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1I)C=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70731571 | |

| Record name | 5-Iodo-6-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70731571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1034154-15-8 | |

| Record name | 5-Iodo-6-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70731571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

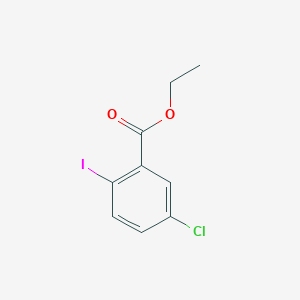

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-(Tert-butoxycarbonyl)spiro[chroman-2,4'-piperidine]-4-carboxylic acid](/img/structure/B3026544.png)

![(6-Phenyldibenzo[b,d]furan-4-yl)boronic acid](/img/structure/B3026548.png)

![2-[[19-Hydroxy-8-(6-hydroxy-6-methylhept-4-en-2-yl)-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B3026554.png)

![2-fluoro-5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B3026562.png)